2-Amino-3-cyclooctyl-propanoic acid;hydrochloride
CAS No.: 190905-78-3
Cat. No.: VC11672300
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190905-78-3 |
|---|---|
| Molecular Formula | C11H22ClNO2 |
| Molecular Weight | 235.75 g/mol |
| IUPAC Name | 2-amino-3-cyclooctylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H |
| Standard InChI Key | MKRNVSMIDNZRFX-UHFFFAOYSA-N |
| SMILES | C1CCCC(CCC1)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1CCCC(CCC1)CC(C(=O)O)N.Cl |
Introduction
Structural and Chemical Properties
The molecular formula of 2-amino-3-cyclooctyl-propanoic acid hydrochloride is CHNO·HCl, yielding a molecular weight of 235.76 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, Cl=35.45). The cyclooctyl group introduces significant steric bulk, influencing the compound’s conformational flexibility and intermolecular interactions. Key physicochemical properties inferred from structurally related compounds include:
The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for biological applications. The cyclooctyl group’s chair-like conformation may stabilize peptide secondary structures by restricting backbone flexibility .
Synthesis Methodologies
While no direct synthesis route for 2-amino-3-cyclooctyl-propanoic acid hydrochloride is documented in the provided sources, analogous protocols for cyclic β-amino acids suggest two plausible approaches:
Enamine-Based Cyclization
Drawing from the synthesis of 3-(2-oxocyclopentyl)-propionic acid , cyclooctanone could react with acrylate derivatives via a Mannich-like mechanism. For example:
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Condensation: Cyclooctanone reacts with morpholine and p-toluenesulfonic acid to form an enamine intermediate.
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Acrylate Addition: The enamine undergoes Michael addition with methyl acrylate, followed by hydrolysis to yield 3-cyclooctyl-propanoic acid.
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Amination: Introducing an amino group via Strecker synthesis or reductive amination.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Chiral Resolution
If enantiomeric purity is required, chiral auxiliaries or enzymatic resolution (e.g., using acylases) could separate D/L forms, as seen in S-(cyclopropylmethyl)-L-cysteine production .
Research and Industrial Applications
Peptide Engineering
The cyclooctyl group’s rigidity makes this compound a candidate for stabilizing α-helices or β-sheets in therapeutic peptides. For instance, substituting natural amino acids with cyclooctyl analogs could enhance proteolytic resistance, as demonstrated in cyclobutyl-containing peptides .
Drug Discovery
Inhibitors targeting enzymes with hydrophobic binding pockets (e.g., proteases, kinases) may benefit from the cyclooctyl moiety’s steric bulk. A related compound, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, shows promise in metabolic disorder drug candidates , suggesting similar potential here.
Biochemical Probes
The hydrochloride salt’s solubility facilitates its use in crystallography or NMR studies to probe protein-ligand interactions. Cyclic amino acids are often employed to map enzyme active sites .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield, inspired by cyclopentyl propionate synthesis .
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Biophysical Studies: Investigating the cyclooctyl group’s impact on peptide thermodynamics using circular dichroism or molecular dynamics.
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Therapeutic Screening: High-throughput assays to identify antimicrobial or anticancer activity, leveraging the compound’s structural novelty.
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